Faradiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

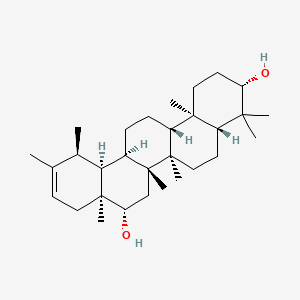

Faradiol, also known as this compound, is a useful research compound. Its molecular formula is C30H50O2 and its molecular weight is 442.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 705534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Extraction

Faradiol is classified as a triterpenoid, characterized by its complex molecular structure featuring multiple rings. It is often found in the form of esters when extracted from marigold flowers. The extraction and purification processes typically employ high-performance liquid chromatography (HPLC) to ensure accurate quantification and characterization of its derivatives.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory activity, which is primarily attributed to its ability to modulate inflammatory pathways. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. In a study involving mouse models, this compound and its fatty acid esters demonstrated substantial anti-oedematous activity, suggesting potential therapeutic applications for inflammatory conditions .

- Mechanism of Action : this compound's anti-inflammatory effects are linked to its influence on the IL-6 production pathway. Treatment with this compound reduced the phosphorylation of the transcription factor STAT3, which plays a crucial role in inflammatory responses. This was evidenced by a concentration-dependent reduction in LPS-induced IL-6 release in THP-1 cells .

Wound Healing Properties

This compound has been studied for its role in promoting wound healing. In various animal models, extracts containing this compound have shown positive effects on the cutaneous wound healing process. For instance, a study demonstrated that triterpene this compound palmitic ester stimulated fibroblast proliferation and migration, contributing to enhanced collagen synthesis during wound healing .

- Case Study : In an experiment using chorioallantoic membrane assays, ethanolic extracts containing this compound were found to significantly increase blood vessel formation compared to control groups. This suggests that this compound not only aids in wound closure but also enhances angiogenesis, which is critical for effective healing .

Enzyme Inhibitory Properties

This compound's potential as an enzyme inhibitor has also been explored. It has been shown to inhibit certain enzymes involved in inflammatory processes, further supporting its application in therapeutic contexts where inflammation is a key concern .

Data Summary

The following table summarizes key findings related to the applications of this compound:

化学反応の分析

Enzymatic Esterification

Faradiol undergoes esterification with fatty acids (e.g., myristic and palmitic acids) via endogenous acyltransferases in Nicotiana benthamiana or pot marigold:

-

This compound myristate : Formed via esterification with myristic acid (C14:0).

-

This compound palmitate : Formed via esterification with palmitic acid (C16:0).

Bioactivity of Esters

| Compound | Anti-Inflammatory Activity (IL-6 Inhibition) |

|---|---|

| This compound | 59% reduction at 20 µM |

| This compound myristate | 42% reduction at 20 µM |

| This compound palmitate | 38% reduction at 20 µM |

Esters show reduced activity compared to free this compound, suggesting the diol’s hydroxyl groups are critical for bioactivity .

Oxidative Modifications

This compound’s hydroxyl groups enable further oxidative transformations:

-

Arnidiol formation : C28 hydroxylation of this compound by CYP716A enzymes yields arnidiol, a structurally related anti-inflammatory compound .

-

Calenduladiol synthesis : Hydroxylation of β-amyrin by the same CYP enzymes produces calenduladiol, a minor byproduct .

Reaction Pathways

text2,3-Oxidosqualene → Ψ-Taraxasterol (CoTXSS) → this compound (CoCYP716A392/393) → Arnidiol (CYP716A)

Analytical Methods for Reaction Monitoring

Advanced chromatographic techniques resolve this compound and its derivatives:

-

Liquid Chromatography (LC) :

-

Gas Chromatography (GC) :

Separation Efficiency

| Method | Column | Key Analytes |

|---|---|---|

| LC-MS | Kinetex C18 | This compound, arnidiol, fatty acid esters |

| GC-MS | HP-5MS UI | Ψ-Taraxasterol, sitosterol, stigmasterol |

Mechanistic Insights into Reactivity

This compound’s anti-inflammatory mechanism involves inhibition of STAT3 phosphorylation in monocytes, independent of NF-κB . This specificity highlights the role of its hydroxylated triterpene scaffold in modulating signaling pathways.

特性

分子式 |

C30H50O2 |

|---|---|

分子量 |

442.7 g/mol |

IUPAC名 |

(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picene-3,8-diol |

InChI |

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-25,31-32H,9-10,12-17H2,1-8H3/t19-,20-,21+,22-,23+,24+,25+,27+,28-,29-,30-/m1/s1 |

InChIキー |

BNHIQKVOPNHQKO-ZPWDLUOLSA-N |

異性体SMILES |

C[C@H]1[C@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]([C@]2(CC=C1C)C)O)C)C)(C)C)O)C |

正規SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC=C1C)C)O)C)C)(C)C)O)C |

同義語 |

18alpha,19betaH-urs-20-ene-3beta,16beta-diol faradiol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。